molecular formula C13H11N3 B2961947 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 186956-64-9

2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2961947
CAS RN: 186956-64-9
M. Wt: 209.252
InChI Key: UPIKHLUZOBPXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole . For instance, 5,6-Diarylpyrazolo[1,5-a]pyrimidines were obtained via microwave irradiation, and 6,7-diarylpyrazolo[1,5-a]pyrimidines were obtained via conventional heating .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical reactions. For example, the formation of 6,7-diarylpyrazolo[1,5-a]pyrimidine involves the addition of MeONa as a base for the condensation of 7-isopropoxyisoflavone and 3-aminopyrazole in methanol under microwave irradiation .

Scientific Research Applications

Pharmacological Applications

2-Phenylpyrazolo[1,5-a]pyrimidines, including 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine derivatives, have been researched for their pharmacological properties. These compounds have shown promising antipyretic, hypothermizing, and anti-inflammatory properties. Studies have indicated that certain derivatives of this compound exhibit significant anti-inflammatory effects without ulcerogenic activity, making them potential candidates for nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).

Chemical Synthesis and Modifications

Research has been conducted on the synthesis and modification of this compound compounds. For example, new series of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have been synthesized using 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines as precursors (Atta, 2011). Another study focused on the regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, demonstrating an efficient method for creating these compounds (Quiroga et al., 2008).

Biological Activity and Potential Applications

In the realm of biological activity, this compound derivatives have been explored for various potential applications. A study on 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine revealed moderate anticancer activity (Lu Jiu-fu et al., 2015). Additionally, some derivatives have shown promise as anti-inflammatory and antimicrobial agents, further highlighting the diverse biological implications of these compounds (Aggarwal et al., 2014).

Corrosion Inhibition

Interestingly, heterocyclic compounds including 2,5-diphenylpyrazolo[1,5-c]pyrimidine derivatives have been evaluated as corrosion inhibitors in cooling water systems for ferrous alloys. This application demonstrates the potential industrial and engineering relevance of these compounds (Mahgoub et al., 2010).

Safety and Hazards

While specific safety and hazard information for “2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine” was not found, related compounds have been classified as Aquatic Acute 1, Aquatic Chronic 1, and Eye Irritant 2 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been the focus of recent research due to their potential applications in medicinal chemistry and material science . Future research may focus on the development of new synthetic routes and applications for these compounds, as well as the design of new drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-9-13-14-8-7-12(16(13)15-10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIKHLUZOBPXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.